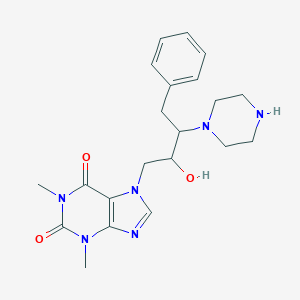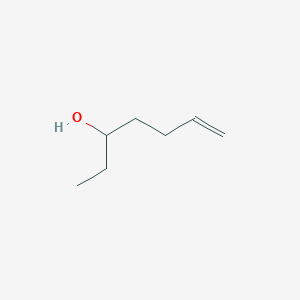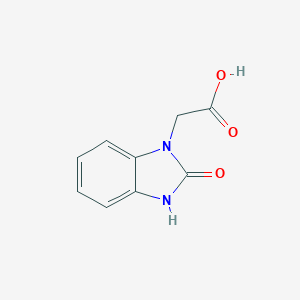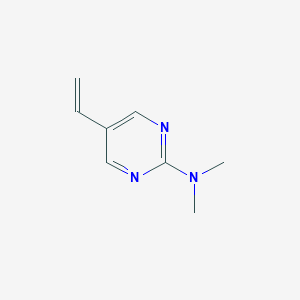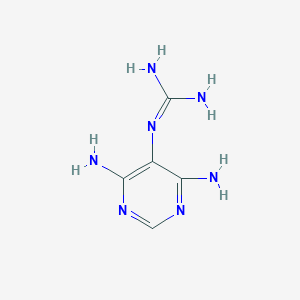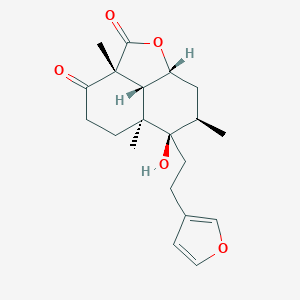
Peregrinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peregrinin is a natural compound that has recently gained attention due to its potential therapeutic applications. It is a type of alkaloid that is found in the roots of the plant Peregrina officinalis. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
1. Structural and Chemical Characteristics
Peregrinin, a diterpenoid isolated from Marrubium peregrinum L., has been the subject of research to understand its structure and stereochemistry. Studies have shown its molecular composition and also identified new diterpenoids related to peregrinin, highlighting the plant's chemical diversity (Salei, Popa, & Lazur'evskii, 2004; Masoodi et al., 2015).
2. Biological Activities and Potential Uses
Research on Marrubium vulgare, the plant source of peregrinin, has revealed the isolation of various compounds, including peregrinin. These studies, though not directly on peregrinin, contribute to the understanding of the plant's overall phytochemical profile and its potential uses in various applications (Masoodi et al., 2015).
3. Related Compounds and Derivatives
In addition to peregrinin, research has identified compounds like preperegrinine, a prefuranic labdane diterpene, which reflects the broader spectrum of similar compounds found in the same plant sources (Savona, Bruno, & Rodriguez, 1984).
properties
CAS RN |
19898-90-9 |
|---|---|
Product Name |
Peregrinin |
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |
InChI |
InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |
InChI Key |
NMTGXAKMAWZRIF-YCXIAQJUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |
SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Canonical SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



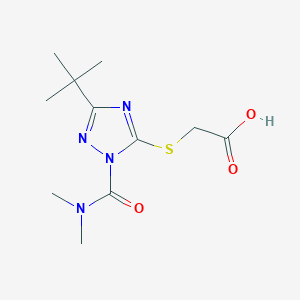
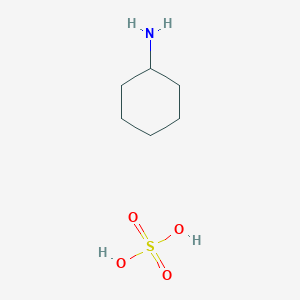
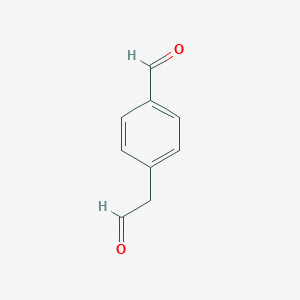
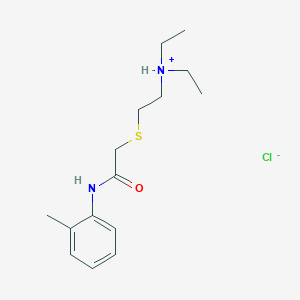
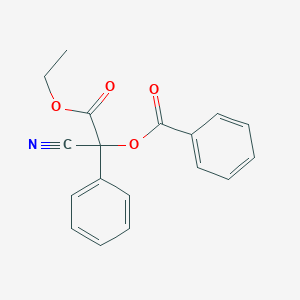
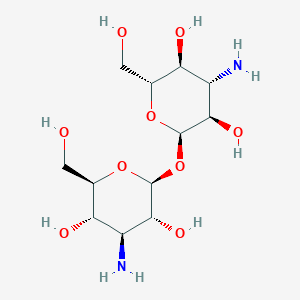
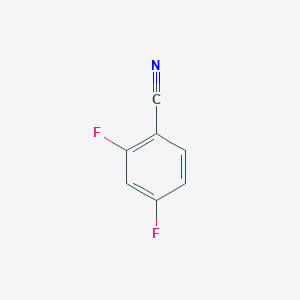
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

